molecular formula C25H28N6O3 B1205988 6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Cat. No. B1205988
M. Wt: 460.5 g/mol
InChI Key: GJMNUJOXQRUNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

A study by Rajanarendar et al. (2010) synthesized a series of compounds similar to the chemical and tested their antimicrobial and antifungal activities. They demonstrated good antibacterial and antifungal activity, comparable to standard antibiotics. Additionally, some compounds showed lethal effects on mosquito larvae.

Psycho- and Neurotropic Profiling

In a study by Podolsky et al. (2017), novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which are structurally related to the chemical of interest, showed specific sedative effects and considerable anti-amnesic activity. These compounds are of interest for further studies as potential psychoactive compounds.

Synthesis and Fluorescence Studies

Khan and Asiri (2016) investigated 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile, a compound structurally related to the chemical . They studied its interaction with colloidal silver nanoparticles and surfactants, revealing its potential in fluorescence quenching applications (Khan & Asiri, 2016).

Anticancer Activity

In research by Castro-Castillo et al. (2010), lakshminine and related oxoisoaporphine alkaloids, which share a structural similarity with the compound , were synthesized and evaluated for their antiproliferative activity against human solid tumor cell lines.

ATM Kinase Inhibition

Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, structurally akin to the compound , as potent and selective inhibitors of ATM kinase. These compounds showed potential in probing ATM inhibition in vivo, which is relevant for cancer research (Degorce et al., 2016).

Steroid 5alpha Reductases Inhibition

A study by Baston et al. (2000) on 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, structurally related to the compound , showed that they are inhibitors of steroid 5alpha reductases. This property could have implications in hormone-related conditions.

properties

Product Name

6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

IUPAC Name

3-[[(1-benzyltetrazol-5-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C25H28N6O3/c1-33-21-9-10-23-19(13-21)12-20(25(32)26-23)15-30(16-22-8-5-11-34-22)17-24-27-28-29-31(24)14-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,22H,5,8,11,14-17H2,1H3,(H,26,32)

InChI Key

GJMNUJOXQRUNPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)CC4=NN=NN4CC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
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6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
Reactant of Route 6
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one

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